3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
Properties
IUPAC Name |
3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-7-8-4-12-11-9(5-13-14(11)6-8)10-2-1-3-16-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOQBORMNXVTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with an appropriate aldehyde and a hydrazine derivative under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Types of Reactions:
Oxidation: The aldehyde group in 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde serves as a crucial scaffold in drug discovery. Its derivatives have been investigated for their potential as:
- Anticancer Agents : Studies indicate that the compound and its derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, research has shown that modifications to the aldehyde group can enhance its activity against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections. In vitro assays demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Biological Applications
Research into the biological applications of this compound has revealed several promising avenues:
- Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes linked to disease progression. For instance, it has shown potential in inhibiting kinases involved in cancer signaling pathways, which may lead to new therapeutic strategies.
- Neurodegenerative Diseases : Preliminary studies suggest that this compound might inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This inhibition could pave the way for developing treatments aimed at preventing or slowing neurodegeneration.
Materials Science
In addition to biological applications, 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is also being explored in materials science:
- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable films has been investigated for use in organic light-emitting diodes (OLEDs).
Case Study 1: Anticancer Activity
A study conducted on various derivatives of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde demonstrated enhanced anticancer activity against human breast cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly improved cytotoxicity compared to the parent compound.
Case Study 2: Neuroprotective Effects
In vitro assays were performed to assess the neuroprotective effects of the compound against amyloid-beta-induced toxicity in neuronal cells. The results showed that treatment with the compound reduced amyloid fibril formation and improved cell viability, suggesting potential therapeutic benefits in Alzheimer's disease models.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiophene and pyrazolo[1,5-a]pyrimidine moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Biological Activity
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyrazolo[1,5-a]pyrimidine core with a thiophene ring and an aldehyde group, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : CHNOS
- Molecular Weight : 229.26 g/mol
- CAS Number : 1035818-94-0
The biological activity of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes and receptors, modulating critical biological pathways. The thiophene and pyrazolo[1,5-a]pyrimidine moieties can engage in various interactions such as hydrogen bonding and π-π stacking with biological targets, enhancing their efficacy as potential therapeutic agents.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound. For instance, a study evaluated several pyrazole derivatives, including 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, against various pathogens. The results indicated significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most potent derivatives .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | 0.22 - 0.25 | - | Bactericidal |
| Compound 4a | - | - | Fungicidal |
| Compound 5a | - | - | Bactericidal |
| Compound 7b | - | - | Bactericidal |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promise as a lead compound in drug discovery targeting specific cancer-related pathways. The structure allows for interaction with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation .
Case Studies
- In Vitro Studies : A study highlighted the effectiveness of various pyrazole derivatives in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating infections associated with biofilms .
- Cancer Research : Another investigation focused on the inhibition of CDK activity by compounds similar to 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, suggesting that modifications to the pyrazolo structure can enhance selectivity and potency against cancer cells .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde?
The synthesis typically involves multi-step pathways, leveraging cyclization and functionalization strategies. For example:
- Cyclization of thiophene-containing precursors : Acidic conditions (e.g., HCl or H₂SO₄) promote the formation of the pyrazolo[1,5-a]pyrimidine core. Thiophen-2-yl aldehydes or ketones can react with pyrazole derivatives to assemble the fused heterocyclic system .
- Diazonium coupling : Introducing the thiophene moiety via diazonium salt intermediates, followed by condensation with pyrimidine precursors, is a validated approach for regioselective substitution .
- Carbaldehyde introduction : Oxidation of a hydroxymethyl group at position 6 or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) can yield the aldehyde functionality .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₈N₃OS requires m/z 230.0385).
- X-ray crystallography : Resolves tautomeric ambiguities in the pyrazolo-pyrimidine core, particularly when electron-withdrawing groups (e.g., carbaldehyde) influence ring hybridization .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final cyclization step?
- Temperature control : Cyclization reactions often require precise heating (e.g., 80–100°C) to balance reaction rate and side-product formation. Lower temperatures (<60°C) may stall the reaction, while excessive heat (>120°C) promotes decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, whereas protic solvents (e.g., ethanol) may improve selectivity for the desired product .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) can accelerate cyclization. Trial optimization via DoE (Design of Experiments) is recommended .
Advanced: How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Tautomeric equilibria : The pyrazolo[1,5-a]pyrimidine system can exhibit tautomerism between 1H- and 3H-forms, altering NMR splitting patterns. Variable-temperature NMR or 2D experiments (e.g., HSQC, NOESY) clarify dynamic equilibria .
- Impurity profiling : LC-MS or preparative TLC isolates minor components. For example, residual starting materials (e.g., thiophene-2-carboxaldehyde) may co-elute with the product, mimicking signal splitting .
Advanced: What strategies enhance the compound’s utility in structure-activity relationship (SAR) studies?
- Functional group diversification : The carbaldehyde group enables:
- Thiophene modification : Replace the thiophen-2-yl group with other heterocycles (e.g., furan, pyrrole) to assess π-stacking or H-bonding contributions to bioactivity .
Advanced: How do substituents at the pyrazolo-pyrimidine core influence electronic properties and reactivity?
- Electron-withdrawing groups (EWGs) : The carbaldehyde at position 6 increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., Grignard additions at position 7) .
- Thiophene effects : The sulfur atom enhances π-conjugation, stabilizing charge-transfer interactions in metal complexes or supramolecular assemblies .
- Comparative studies : Replace the carbaldehyde with methyl or carboxylate groups to quantify electronic effects via Hammett analysis or DFT calculations .
Advanced: What are the common pitfalls in interpreting biological activity data for this compound?
- Aggregation artifacts : The compound’s low solubility in aqueous buffers may lead to false-positive inhibition in enzyme assays. Use DMSO controls and dynamic light scattering (DLS) to confirm monomeric state .
- Metabolic instability : The aldehyde group is prone to oxidation or Schiff base formation in vivo. Stabilize via prodrug strategies (e.g., acetal protection) during in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
